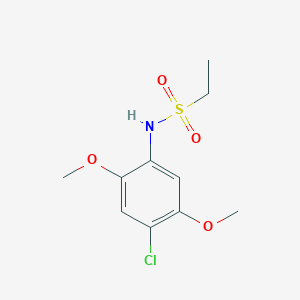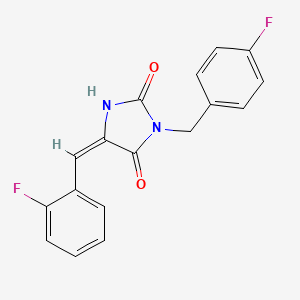
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione, also known as FFBI, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in several areas of research, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In vivo studies have shown that 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its versatility. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have potential therapeutic applications in several areas of research, making it a valuable tool for researchers. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments. However, one of the limitations of using 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its complex synthesis method, which requires careful attention to reaction conditions and purification methods to obtain a high yield of pure product.
Direcciones Futuras
For research on 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione include the development of new cancer therapies, neuroprotective therapies, and treatments for inflammatory disorders.
Métodos De Síntesis
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a synthetic compound that can be prepared using a multistep reaction. The synthesis of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-fluorobenzylamine with 2-fluorobenzaldehyde in the presence of an acid catalyst to form 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)imidazolidine-2,4-dione. The resulting product is then treated with a strong base to form 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione. The synthesis of 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is in cancer treatment. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-fluorobenzyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-7-5-11(6-8-13)10-21-16(22)15(20-17(21)23)9-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUSCTVDSOXALT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
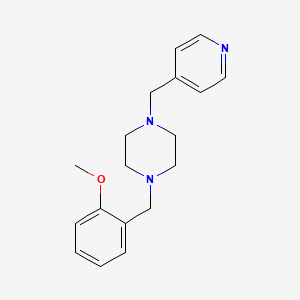
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
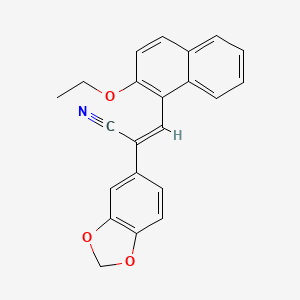
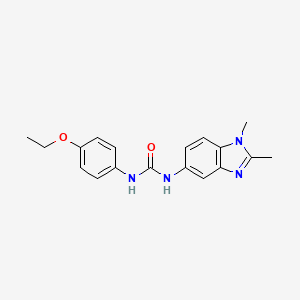
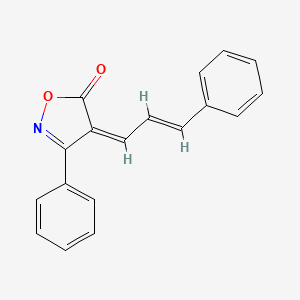
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)
